molecular formula C19H28N2O3 B6706613 N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide

N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide

Cat. No.: B6706613
M. Wt: 332.4 g/mol
InChI Key: NSVQUBBWHVGNGW-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with dimethyl and oxan-2-yl groups

Properties

IUPAC Name

N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-13(2)21(4)19(23)17-11-15(9-8-14(17)3)20-18(22)12-16-7-5-6-10-24-16/h8-9,11,13,16H,5-7,10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVQUBBWHVGNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCO2)C(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the acylation of an appropriate aniline derivative with a suitable acyl chloride or anhydride.

    Introduction of the Oxan-2-yl Group: This step involves the reaction of the benzamide intermediate with an oxan-2-yl derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions or cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide
  • 2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide

Uniqueness

N,2-dimethyl-5-[[2-(oxan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

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